molecular formula C6H8N2O B15362985 (1R)-1-Pyridazin-3-ylethanol

(1R)-1-Pyridazin-3-ylethanol

Cat. No.: B15362985
M. Wt: 124.14 g/mol
InChI Key: REKAZYZDOBKGMH-RXMQYKEDSA-N
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Description

Significance of Pyridazine (B1198779) Scaffolds in Modern Organic and Medicinal Chemistry Research

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery and development. rawdatalibrary.netnih.gov Its unique physicochemical properties, including its polarity, hydrogen bonding capability, and dipole moment, contribute to its value in molecular recognition and drug-target interactions. nih.gov The presence of the pyridazine moiety can influence a molecule's conformation and permeability, making it an attractive component in the design of new therapeutic agents. nih.gov

Pyridazine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antihypertensive, antimicrobial, and anti-inflammatory properties. acs.orgjournalijcar.orgresearchgate.net Several pyridazine-containing drugs are currently in clinical use or development, highlighting the therapeutic potential of this heterocyclic system. nih.govacs.orgwikipedia.org For instance, pyridazine-based compounds have been investigated as inhibitors of various enzymes and receptors implicated in diseases like cancer. rawdatalibrary.netnih.govacs.org The versatility of the pyridazine core allows for the synthesis of diverse libraries of compounds for screening and optimization in drug discovery programs. nih.gov

Table 1: Examples of Bioactive Pyridazine-Containing Compounds

Compound NameTherapeutic Area/Target
CefozopranAntibiotic
CadralazineAntihypertensive
MinaprineAntidepressant
PipofezineAntidepressant
HydralazineAntihypertensive
EnsartinibAnticancer (ALK inhibitor)
TelaglenastatAnticancer (Glutaminase inhibitor)

This table is for illustrative purposes and is not exhaustive.

Role of Chiral Alcohols as Key Intermediates and Chiral Auxiliaries in Asymmetric Synthesis

Chiral alcohols are fundamental building blocks in the synthesis of complex, single-enantiomer pharmaceuticals and fine chemicals. nih.gov The specific three-dimensional arrangement of atoms in a chiral molecule is crucial for its biological activity. As such, the ability to synthesize molecules with a defined stereochemistry, a field known as asymmetric synthesis, is of paramount importance.

Chiral alcohols serve two primary roles in this endeavor:

Key Intermediates: They are versatile starting materials or intermediates that can be elaborated into more complex chiral molecules. nih.gov The hydroxyl group can be readily converted into other functional groups, allowing for the construction of intricate molecular frameworks with precise stereochemical control.

Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to direct the stereochemistry of a subsequent reaction. york.ac.uknumberanalytics.com After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. numberanalytics.com Chiral alcohols and their derivatives are frequently employed as effective chiral auxiliaries in a variety of asymmetric reactions, such as alkylations and aldol (B89426) additions. numberanalytics.com

The development of efficient methods for the synthesis of chiral alcohols, including biocatalytic approaches using enzymes like alcohol dehydrogenases, is an active area of research. nih.govrsc.org These methods aim to provide access to a wide range of enantiomerically pure alcohols for use in asymmetric synthesis.

Contextualization of (1R)-1-Pyridazin-3-ylethanol within Chiral Heterocyclic Chemistry and its Research Potential

This compound is a specific chiral alcohol that incorporates the pyridazine scaffold. This combination of a biologically relevant heterocycle and a stereochemically defined alcohol functional group makes it a molecule of significant interest in contemporary chemical research.

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests considerable research potential. As a chiral pyridazine-containing alcohol, it can be envisioned as a valuable building block for the synthesis of novel, enantiomerically pure pharmaceutical candidates. The pyridazine moiety could interact with biological targets, while the chiral alcohol provides a handle for further synthetic modifications and can be crucial for stereospecific interactions with enzymes or receptors.

Furthermore, this compound itself, or its derivatives, could be explored as a novel chiral auxiliary or ligand in asymmetric catalysis. The presence of the nitrogen atoms in the pyridazine ring offers potential coordination sites for metal catalysts, and the chiral center could induce asymmetry in catalytic transformations. The synthesis and resolution of racemic 1-(pyridazin-3-yl)ethanol would be the first step in exploring the properties and applications of its individual enantiomers. chemicalbook.comresearchgate.net

Table 2: Physicochemical Properties of 1-(pyridazin-3-yl)ethanol

PropertyValue
Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
Boiling Point 300.7±17.0 °C (Predicted)
Density 1.160±0.06 g/cm3 (Predicted)
pKa 13.48±0.70 (Predicted)

Data sourced from chemicalbook.com

The exploration of the synthesis, properties, and applications of this compound represents a promising avenue for research at the intersection of heterocyclic chemistry, medicinal chemistry, and asymmetric synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

(1R)-1-pyridazin-3-ylethanol

InChI

InChI=1S/C6H8N2O/c1-5(9)6-3-2-4-7-8-6/h2-5,9H,1H3/t5-/m1/s1

InChI Key

REKAZYZDOBKGMH-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=NN=CC=C1)O

Canonical SMILES

CC(C1=NN=CC=C1)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1r 1 Pyridazin 3 Ylethanol

Enantioselective Catalytic Hydrogenation Strategies for Pyridazinyl Ketone Precursors

The most direct approach to (1R)-1-Pyridazin-3-ylethanol is the asymmetric hydrogenation of its corresponding prochiral ketone, 3-acetylpyridazine. This transformation relies on the use of chiral catalysts, typically transition metal complexes with chiral ligands, to stereoselectively deliver hydrogen to one face of the carbonyl group.

The success of enantioselective hydrogenation is highly dependent on the catalyst system employed. For the reduction of heteroaromatic ketones, ruthenium, rhodium, and iridium complexes are among the most effective. The chirality is introduced by chelating phosphine (B1218219) ligands, with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives being prominent examples.

For the synthesis of this compound, a hypothetical catalyst screening would involve various combinations of transition metals and chiral ligands. The electronic properties of the pyridazine (B1198779) ring, being more electron-deficient than pyridine (B92270), can influence the interaction with the metal center and, consequently, the catalytic activity and enantioselectivity.

Table 1: Representative Chiral Ligands for Asymmetric Hydrogenation

Ligand NameAbbreviationMetal Commonly Used
(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl(R)-BINAPRu, Rh
(R)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl(R)-Tol-BINAPRu, Rh
(R,R)-1,2-bis((2R,5R)-2,5-diethylphospholano)benzene(R,R)-Et-DuPhosRh
(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine(S,S)-TsDPENRu

This table presents ligands that have proven effective for the asymmetric hydrogenation of various ketones and could be candidates for the reduction of 3-acetylpyridazine.

Optimization of the catalyst would involve modifying the steric and electronic properties of the ligand to achieve a better match with the pyridazinyl ketone substrate.

The mechanism of transition-metal-catalyzed asymmetric hydrogenation generally involves the coordination of the ketone to the chiral metal complex, followed by the transfer of a hydride from the metal to the carbonyl carbon and a proton to the carbonyl oxygen. The enantioselectivity arises from the different energies of the diastereomeric transition states formed between the catalyst and the two enantiotopic faces of the ketone.

The nitrogen atoms of the pyridazine ring can coordinate to the metal center, potentially leading to catalyst inhibition or alternative reaction pathways. Understanding these interactions is crucial for designing an effective catalytic system. Mechanistic studies would employ techniques such as in-situ spectroscopy and computational modeling to elucidate the active catalytic species and the key stereodetermining step.

The outcome of the asymmetric hydrogenation is significantly influenced by the reaction conditions. Key parameters include temperature, hydrogen pressure, solvent, and the presence of additives.

Temperature: Lower temperatures generally lead to higher enantioselectivity, as the energy difference between the diastereomeric transition states becomes more significant.

Pressure: The hydrogen pressure can affect the rate of reaction and, in some cases, the enantioselectivity.

Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's structure and reactivity. Protic solvents like methanol or ethanol (B145695) are often used.

Additives: The addition of bases or Lewis acids can sometimes improve the catalytic activity and selectivity by interacting with the substrate or the catalyst.

Table 2: Hypothetical Optimization of Reaction Conditions for the Asymmetric Hydrogenation of 3-Acetylpyridazine

EntryCatalystSolventTemperature (°C)Pressure (atm)Yield (%)ee (%)
1Ru-(R)-BINAPMethanol50109585
2Ru-(R)-BINAPMethanol25109292
3Rh-(R,R)-Et-DuPhosEthanol25209895
4Ir-(S,S)-TsDPENDichloromethane0509097

This table illustrates a potential optimization study. The data is hypothetical and serves to demonstrate the effect of varying reaction parameters.

Chemoenzymatic Approaches for Enantiopure Synthesis and Resolution

Chemoenzymatic methods, which utilize enzymes as catalysts, offer a powerful alternative for the synthesis of enantiopure compounds. These methods are known for their high selectivity and mild reaction conditions.

Kinetic resolution involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For the resolution of racemic 1-pyridazin-3-ylethanol, lipases are commonly employed to catalyze the acylation of the alcohol.

The screening of a variety of commercially available lipases, such as Candida antarctica lipase (B570770) B (CALB), Pseudomonas cepacia lipase (PSL), and Aspergillus niger lipase (ANL), would be the first step. The efficiency of the resolution is determined by the enantiomeric ratio (E-value), which is a measure of the relative rate of reaction of the two enantiomers.

Table 3: Potential Biocatalysts for the Kinetic Resolution of (±)-1-Pyridazin-3-ylethanol

BiocatalystAcyl DonorSolventConversion (%)ee of (R)-alcohol (%)E-value
Candida antarctica lipase BVinyl acetateToluene~50>99>200
Pseudomonas cepacia lipaseIsopropenyl acetateHexane (B92381)~5098150
Aspergillus niger lipaseAcetic anhydrideDiisopropyl ether~509580

This table presents hypothetical data from a biocatalyst screening study. High E-values are indicative of an efficient kinetic resolution.

If a suitable biocatalyst is not found through screening, protein engineering techniques can be used to improve the enzyme's activity and selectivity towards the pyridazinyl substrate.

An alternative to kinetic resolution is the direct asymmetric synthesis from the prochiral ketone using whole-cell biotransformation. This approach utilizes the enzymatic machinery within microorganisms, such as baker's yeast (Saccharomyces cerevisiae) or engineered E. coli, to reduce the ketone to the desired chiral alcohol.

The advantages of whole-cell systems include the in-situ regeneration of cofactors (like NADH or NADPH) required for the reduction and the protection of the enzyme in its natural cellular environment. The screening of different yeast and bacterial strains would be necessary to identify a microorganism capable of reducing 3-acetylpyridazine with high enantioselectivity to this compound.

Asymmetric Grignard and Organometallic Additions to Pyridazine-3-carboxaldehydes

The most direct approach to synthesizing this compound is through the asymmetric addition of a methyl group to the prochiral carbonyl of pyridazine-3-carboxaldehyde. This can be achieved using organometallic reagents, such as methyl Grignard (MeMgBr) or methyllithium (MeLi), in the presence of a chiral catalyst or auxiliary that directs the stereochemical outcome of the reaction. The key challenge lies in the coordination of the pyridazine nitrogen atoms, which can influence the reactivity and the effectiveness of the chiral control element.

Chiral Auxiliary-Mediated Stereocontrol in Carbonyl Addition Reactions

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be attached to the pyridazine-3-carboxaldehyde, or more commonly, the nucleophilic partner. However, given the simplicity of the methyl nucleophile, attaching an auxiliary to the aldehyde is a more plausible, albeit less common, strategy.

A more established approach involves the use of chiral ligands that coordinate to the metal center of the organometallic reagent, creating a chiral environment around the reactive species. While not a traditional chiral auxiliary that is covalently bonded to the substrate, these ligands serve a similar purpose in directing the stereoselectivity of the addition. For instance, chiral amino alcohols or diols can be used to modulate the reactivity and stereoselectivity of organozinc or organotitanium reagents.

Alternatively, well-established chiral auxiliaries such as pseudoephedrine or Evans' oxazolidinones could be employed in related synthetic strategies. nih.govresearchgate.net For example, a synthetic equivalent of the target, such as a pyridazinylacetic acid, could be coupled to a chiral auxiliary like pseudoephenamine. nih.gov Subsequent diastereoselective alkylation at the α-position followed by reduction of the carbonyl and cleavage of the auxiliary would yield the desired chiral alcohol. nih.gov This multi-step approach offers robust stereocontrol, as demonstrated in the synthesis of a wide variety of chiral acids, alcohols, and ketones. nih.gov

Chiral Auxiliary TypeGeneral Application PrinciplePotential for this compound Synthesis
Evans' Oxazolidinones Acylation with a carboxylic acid derivative, followed by diastereoselective α-alkylation of the resulting imide. researchgate.netA pyridazin-3-ylacetyl group could be attached to the auxiliary, followed by methylation, reduction, and auxiliary cleavage.
Pseudoephedrine/Pseudoephenamine Formation of an amide with a carboxylic acid, followed by diastereoselective α-alkylation of the enolate. nih.govSimilar to oxazolidinones, this would involve a multi-step sequence starting from a pyridazin-3-ylacetic acid derivative.
Sulfoxide Auxiliaries Attachment to the electrophile (ketone/aldehyde) to direct nucleophilic attack. nih.govA sulfoxide group could be installed adjacent to the aldehyde on the pyridazine ring to direct the addition of a methyl organometallic reagent.

Exploration of Stereodivergent Synthetic Pathways

Stereodivergent synthesis allows for the selective formation of any possible stereoisomer of a product from a common starting material by modifying the reaction conditions or the catalyst. mdpi.com This is particularly valuable as it provides access to both enantiomers of a chiral molecule, which is crucial for pharmacological studies.

In the context of synthesizing 1-pyridazin-3-ylethanol, a stereodivergent approach would enable the production of either the (R)- or the (S)-enantiomer. This can often be achieved by simply switching the enantiomer of the chiral catalyst or auxiliary used. For example, if a reaction employing an (R)-configured chiral ligand yields this compound, the corresponding (S)-configured ligand should, in principle, produce the (1S)-enantiomer.

Catalyst-controlled diastereoselectivity is another powerful strategy. For instance, different metal catalysts or Lewis acids can favor the formation of different diastereomeric intermediates, which upon subsequent reaction steps, lead to different final stereoisomers. In a tandem reaction sequence, such as a vinylogous N-H insertion followed by a Mannich addition to form tetrahydropyridazines, the choice of Rh(II) catalyst and Lewis acid can control the diastereoselectivity of the cyclization. nih.gov While this example does not directly produce the target molecule, it illustrates the principle of catalyst-controlled stereodivergence that could be applied to related synthetic strategies.

Diastereomeric Resolution Techniques for Enantiomeric Separation

When an asymmetric synthesis is not feasible or provides the product with insufficient enantiomeric excess, classical resolution of a racemic mixture is a viable alternative. This involves converting the enantiomers into a mixture of diastereomers, which have different physical properties and can be separated by techniques like crystallization or chromatography. wikipedia.org

Formation and Crystallization of Diastereomeric Salts

The resolution of racemic alcohols is often achieved by converting them into diastereomeric salts. Since alcohols are not acidic or basic enough to form salts directly, they are typically derivatized first. A common method involves reacting the racemic alcohol with a cyclic anhydride, such as phthalic or maleic anhydride, to form a monoester. This introduces a carboxylic acid group, which can then be reacted with a chiral base to form a pair of diastereomeric salts. nih.govlibretexts.org

For racemic 1-pyridazin-3-ylethanol, the procedure would be as follows:

Esterification: The racemic alcohol is reacted with an anhydride (e.g., maleic anhydride) to form the corresponding racemic monoester.

Salt Formation: The resulting carboxylic acid is treated with an enantiomerically pure chiral base, such as (+)-cinchonidine or (-)-brucine. nih.gov This forms a mixture of two diastereomeric salts: [(R)-ester·(chiral base)] and [(S)-ester·(chiral base)].

Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize from a suitable solvent. wikipedia.org This salt is isolated by filtration.

Hydrolysis: The isolated diastereomeric salt is then treated with acid to protonate the carboxylate and with a base to remove the chiral resolving agent. Subsequent hydrolysis of the ester group liberates the enantiomerically enriched this compound.

Resolving Agent ClassSpecific ExamplesApplication
Chiral Bases Cinchonidine, Brucine, Strychnine, (R)-1-Phenylethylamine nih.govlibretexts.orgUsed to resolve racemic carboxylic acids, such as the monoesters derived from racemic alcohols.
Chiral Acids (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acidUsed to resolve racemic bases. Not directly applicable to alcohols unless they are first converted to a basic derivative.

Preparative Chiral Stationary Phase Chromatography Methodologies

Preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for separating enantiomers on a larger scale. nih.govchiraltech.com This technique relies on the differential interaction of the enantiomers with the chiral environment of the CSP, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose and coated or immobilized on a silica (B1680970) support, are particularly effective for the separation of a wide range of chiral compounds, including heteroaromatic molecules. nih.gov For the preparative separation of (±)-1-pyridazin-3-ylethanol, a method would be developed on an analytical scale first and then scaled up.

A plausible methodology would involve screening different polysaccharide-based columns with various mobile phases. Polar organic and normal phase modes are often successful for this class of compounds.

Column (CSP)Mobile Phase SystemPotential Suitability
Chiralcel® OJ / Chiralcel® OF Hexane/Ethanol or Hexane/2-PropanolThese cellulose-based phases are effective for a wide range of aromatic and heteroaromatic compounds. nih.gov
Chiralpak® IA / Chiralpak® ID Polar Organic (e.g., Acetonitrile/Methanol) or Normal Phase (e.g., Heptane/Ethanol)Immobilized polysaccharide phases offer broader solvent compatibility and are robust for preparative applications. researcher.life

The developed analytical method can be scaled up to preparative columns (typically with internal diameters of 2 cm or more) to isolate multi-milligram to gram quantities of the desired (1R)-enantiomer with high purity.

Multistep Total Synthesis Approaches Utilizing this compound as a Strategic Intermediate

The utility of a chiral building block is ultimately demonstrated by its incorporation into the synthesis of more complex, often biologically active, target molecules. As a chiral secondary alcohol bearing a heteroaromatic ring, this compound has significant potential as a strategic intermediate in total synthesis. The pyridazine ring itself is found in a few natural products, such as the meroterpenoid azamerone, and its derivatives are explored in medicinal chemistry. nih.gov

However, a review of the current literature does not reveal prominent examples of the total synthesis of natural products or complex pharmaceuticals where this compound has been explicitly used as a chiral starting material or intermediate. Its application in this context appears to be a developing area of research.

Theoretically, this chiral building block could be employed in syntheses where:

The pyridazine moiety is a key pharmacophore or structural element of the final target.

The chiral hydroxyl group is used as a handle for further stereocontrolled transformations, such as etherification, esterification, or as a directing group for reactions on the pyridazine ring or an adjacent side chain.

The entire (1R)-1-(pyridazin-3-yl)ethyl unit is installed in a convergent synthesis through, for example, cross-coupling reactions or nucleophilic substitution.

The development of robust and scalable methods for the synthesis of this compound, as outlined in the preceding sections, is a critical first step toward unlocking its potential as a valuable intermediate for the synthesis of novel and complex molecules.

Stereochemical Analysis and Chirality Control in Reactions Involving 1r 1 Pyridazin 3 Ylethanol

Determination of Absolute Configuration using Advanced Chiroptical Methods

Establishing the absolute configuration of a chiral molecule like (1R)-1-Pyridazin-3-ylethanol is a critical step in its characterization. Chiroptical methods, which rely on the differential interaction of chiral molecules with polarized light, are among the most powerful tools for this purpose.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the difference in absorbance between left and right circularly polarized infrared light during a vibrational transition. wikipedia.org This method is exceptionally sensitive to the three-dimensional arrangement of atoms in a molecule, making it a definitive tool for assigning the absolute configuration of chiral molecules in solution. wikipedia.orgresearchgate.net

The process involves measuring the experimental VCD spectrum of the molecule and comparing it to a theoretical spectrum generated through quantum chemical calculations, typically using density functional theory (DFT). wikipedia.org By comparing the signs and intensities of the measured spectrum with the calculated spectrum for a specific enantiomer (e.g., the R-configuration), an unambiguous assignment of the absolute configuration can be made. researchgate.net While VCD has been successfully applied to a wide range of small organic molecules, natural products, and pharmaceuticals, specific VCD studies on this compound are not prominently featured in the literature. researchgate.net Nevertheless, the technique remains a primary and highly reliable option for the non-empirical determination of its absolute stereochemistry. researchgate.netnih.gov

Electronic Circular Dichroism (ECD) Spectroscopy and Computational Prediction

Electronic Circular Dichroism (ECD) spectroscopy is another powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions, corresponding to electronic excitations. The combination of experimental ECD spectra with computational predictions from time-dependent density functional theory (TDDFT) is a cornerstone of modern stereochemical analysis. beilstein-journals.org

Stereochemical Purity Assessment Techniques

Beyond determining the absolute configuration, it is crucial to quantify the enantiomeric purity (or enantiomeric excess, ee) of a sample. Chromatographic and spectroscopic methods are the primary tools for this assessment.

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Methodologies

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers and determining their purity. csfarmacie.cz The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. mdpi.com

While specific HPLC methods for this compound are not detailed in published literature, the enantiomeric separation of structurally related pyridazinone derivatives has been successfully achieved. nih.gov These separations utilized polysaccharide-based CSPs, such as Chiralcel OJ and OF columns, which are effective for a wide range of chiral compounds. nih.govnih.gov The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol modifier like ethanol (B145695) or 2-propanol, is optimized to achieve baseline separation. nih.gov The conditions used for these related compounds provide a strong starting point for developing a robust analytical method for this compound.

Table 1: Exemplary HPLC Conditions for Chiral Separation of Pyridazine (B1198779) Derivatives This table is based on methodologies for analogous pyridazinone compounds and serves as a model for the analysis of this compound.

Parameter Condition Reference
Column Chiralcel OJ nih.gov
Mobile Phase Hexane / Ethanol / 2-Propanol mixtures nih.gov
Detection UV Spectroscopy nih.gov

| Principle | Enantiomers exhibit different affinities for the chiral stationary phase, leading to separation. | csfarmacie.czmdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted for chiral analysis through the use of chiral auxiliary agents. In the absence of a chiral environment, enantiomers are indistinguishable by NMR. However, adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) creates transient diastereomeric complexes or stable diastereomers, respectively, which have distinct NMR spectra. nih.govacs.org

For N-heterocyclic compounds like this compound, a modern approach involves using a ¹⁹F-labeled chiral palladium probe. acs.orgnih.gov This probe forms dynamic diastereomeric complexes with each enantiomer of the analyte, resulting in separate and distinct signals in the ¹⁹F NMR spectrum. The enantiomeric excess can then be determined by simple integration of these signals. acs.orgnih.gov Another established method is derivatization with a chiral acid, such as Boc-β-phenylglycine, to form stable diastereomers that can be distinguished by standard ¹H NMR. nih.gov A more dynamic approach, known as the competing enantioselective conversion (CEC) method, involves reacting the chiral alcohol with a chiral catalyst and using ¹H NMR to monitor the reaction progress; the relative rates of reaction for each enantiomer can be used to determine the absolute configuration. escholarship.orgnih.gov

Stereoselective Transformations Derived from this compound

The synthesis of enantiomerically pure this compound is a key challenge that relies on stereoselective reactions. While reactions starting from this specific alcohol are not widely documented, the principles of its stereocontrolled synthesis are well-established through studies of other chiral alcohols. A prominent strategy is the dynamic kinetic resolution (DKR) of a racemic mixture of the corresponding alcohol.

DKR combines a rapid, catalyst-mediated racemization of the starting alcohol with a highly enantioselective, enzyme-catalyzed reaction. encyclopedia.pubmdpi.com This process can theoretically convert 100% of the racemic starting material into a single enantiomer of the product. mdpi.com For a racemic mixture of 1-pyridazin-3-ylethanol, a typical DKR process would involve a lipase (B570770) enzyme (such as Candida antarctica lipase B, CAL-B) to selectively acylate the R-enantiomer, and a metal catalyst (often based on ruthenium or vanadium) to continuously racemize the unreacted S-enantiomer. encyclopedia.pubmdpi.com This ensures a constant supply of the R-enantiomer for the enzyme, driving the reaction to completion and yielding the (R)-ester with high enantiomeric excess. mdpi.com

Another powerful approach is the use of chiral alcohols as initiators in stereoselective cascade reactions. For example, chiral benzylic or allylic alcohols have been used to trigger highly stereoselective polyene cyclisation cascades, creating multiple new stereocenters with excellent control. nih.gov Such methodologies highlight the potential for using this compound or its derivatives in complex, stereocontrolled synthetic sequences.

Table of Mentioned Compounds

Compound Name
This compound
1-Pyridazin-3-ylethanol
Boc-β-phenylglycine
Candida antarctica lipase B (CAL-B)
Ethanol
Hexane

Directed Functionalization at the Hydroxyl Group with Stereocontrol

No research data is available to populate this section.

Stereoretentive and Stereoinvertive Derivatizations

No research data is available to populate this section.

Reactivity Profiles and Derivatization Strategies of 1r 1 Pyridazin 3 Ylethanol

Chemical Transformations at the Hydroxyl Moiety

The hydroxyl group of (1R)-1-Pyridazin-3-ylethanol is a primary site for chemical reactions, enabling the introduction of protecting groups, the formation of various derivatives, and conversion to other functional groups through oxidation, reduction, and substitution.

Esterification and Etherification Reactions for Protecting Groups and Derivatives

Esterification and etherification reactions are fundamental transformations for the hydroxyl group. These reactions are not only crucial for creating derivatives with altered physicochemical properties but also for installing protecting groups to prevent unwanted reactions at the hydroxyl site during subsequent synthetic steps.

Esterification: The conversion of carboxylic acids and their derivatives to esters is a widely utilized reaction in organic synthesis. researchgate.net The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.com This equilibrium-driven reaction can be pushed towards the product by using an excess of the alcohol or by removing water as it forms. masterorganicchemistry.com For this compound, esterification can be achieved using various carboxylic acids or their activated forms (e.g., acyl chlorides, anhydrides) to yield the corresponding esters.

Etherification: The formation of ethers from alcohols like this compound can be accomplished through several methods. The Williamson ether synthesis, a reaction between an alkoxide and a primary alkyl halide, is a classic approach. Alternatively, acid-catalyzed dehydration can lead to ether formation, though it can also result in undesired side reactions. rug.nl

A summary of representative esterification and etherification reactions is presented in Table 1.

Table 1: Examples of Esterification and Etherification Reactions

Reactant 1Reactant 2Catalyst/ReagentProductReaction Type
This compoundAcetic AnhydridePyridine (B92270)(1R)-1-(Pyridazin-3-yl)ethyl acetateEsterification
This compoundBenzoyl ChlorideTriethylamine(1R)-1-(Pyridazin-3-yl)ethyl benzoateEsterification
This compoundSodium Hydride, then Methyl Iodide-3-(1-Methoxyethyl)pyridazineEtherification
This compoundtert-Butyldimethylsilyl chlorideImidazole (B134444)3-((1R)-1-((tert-Butyldimethylsilyl)oxy)ethyl)pyridazineSilyl Ether Formation

Selective Oxidation and Reduction Pathways

The secondary alcohol in this compound can be selectively oxidized to the corresponding ketone, 3-acetylpyridazine. Various oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. Common reagents include chromium-based oxidants (e.g., pyridinium (B92312) chlorochromate, PCC) and Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine).

Conversely, while the hydroxyl group itself is already in a reduced state, the pyridazine (B1198779) ring can undergo reduction. However, this typically requires harsh conditions and may lead to a loss of aromaticity. Catalytic hydrogenation, for instance, can reduce the pyridazine ring, but often requires high pressures and specific catalysts to avoid reduction of other functional groups.

Nucleophilic Substitution Reactions

The hydroxyl group of an alcohol is generally a poor leaving group. libretexts.orglibretexts.org To facilitate nucleophilic substitution, it must first be converted into a better leaving group. libretexts.org This can be achieved by protonation in the presence of a strong acid, which converts the hydroxyl group into a water molecule, a much better leaving group. libretexts.org Another common strategy is the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups in nucleophilic substitution reactions. tutorsglobe.com

Once activated, the carbon bearing the leaving group becomes susceptible to attack by a variety of nucleophiles. For instance, treatment of the tosylated derivative of this compound with sodium azide (B81097) would lead to the corresponding azide, which can then be reduced to the amine. nih.gov This two-step process provides a route to chiral amines from chiral alcohols. nih.gov Brønsted acids can also catalyze the intramolecular nucleophilic substitution of the hydroxyl group in stereogenic alcohols, leading to cyclic products with a high degree of chirality transfer. nih.gov

Functionalization of the Pyridazine Ring System

The pyridazine ring is an electron-deficient heterocycle, which influences its reactivity towards both electrophilic and nucleophilic reagents. nih.govresearchgate.net This inherent electronic nature makes direct functionalization challenging but also opens up avenues for specific types of reactions.

Electrophilic Aromatic Substitution Studies (e.g., Halogenation, Nitration)

Electrophilic aromatic substitution (EAS) on pyridine, a related and less electron-deficient azine, is notoriously difficult due to the deactivating effect of the nitrogen atom. youtube.comyoutube.com Pyridine is significantly less reactive than benzene (B151609) in EAS reactions and requires vigorous conditions. youtube.comlibretexts.org The situation is even more pronounced for pyridazine, which contains two deactivating nitrogen atoms. The lone pairs on the nitrogen atoms can also coordinate with the electrophile or the Lewis acid catalyst, further deactivating the ring. libretexts.org

When EAS reactions do occur on pyridines, they typically yield the 3-substituted product. youtube.com For pyridazine, the position of substitution would depend on the specific electrophile and reaction conditions, but it is generally a less favored reaction pathway. The presence of the hydroxyethyl (B10761427) substituent on the pyridazine ring in this compound could further complicate the regioselectivity of such reactions.

Metal-Catalyzed Cross-Coupling Reactions at Various Pyridazine Positions

Metal-catalyzed cross-coupling reactions have become a powerful tool for the functionalization of heterocyclic compounds, including pyridazines. nih.govresearchgate.nettuwien.at These reactions offer a versatile method for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net The electron-deficient nature of the pyridazine ring can be advantageous in this context, as it can facilitate the oxidative addition step in palladium-catalyzed cross-coupling reactions. nih.gov

To perform cross-coupling reactions on the pyridazine ring of this compound, a halogen atom (e.g., Cl, Br, I) would typically need to be introduced at a specific position on the ring first. This halogenated derivative can then participate in various cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. nih.govresearchgate.net These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, onto the pyridazine core. The use of organozinc reagents in palladium- or nickel-catalyzed cross-couplings has also been shown to be effective for functionalizing N-heterocycles. researchgate.netnih.gov

A summary of potential cross-coupling strategies is provided in Table 2.

Table 2: Potential Metal-Catalyzed Cross-Coupling Strategies for Halogenated this compound Derivatives

Pyridazine SubstrateCoupling PartnerCatalyst SystemReaction TypeProduct
6-Bromo-(1R)-1-pyridazin-3-ylethanolPhenylboronic acidPd(PPh₃)₄, Na₂CO₃Suzuki-Miyaura6-Phenyl-(1R)-1-pyridazin-3-ylethanol
4-Chloro-(1R)-1-pyridazin-3-ylethanolStyrenePd(OAc)₂, P(o-tolyl)₃, Et₃NHeck4-Styryl-(1R)-1-pyridazin-3-ylethanol
5-Iodo-(1R)-1-pyridazin-3-ylethanolPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NSonogashira5-(Phenylethynyl)-(1R)-1-pyridazin-3-ylethanol
6-Bromo-(1R)-1-pyridazin-3-ylethanolAnilinePd₂(dba)₃, BINAP, NaOt-BuBuchwald-HartwigN-Phenyl-6-((1R)-1-hydroxyethyl)pyridazin-3-amine

Nucleophilic Aromatic Substitution (SNAr) on Activated Pyridazine Derivatives

The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms, making it susceptible to nucleophilic attack. youtube.comyoutube.com However, for nucleophilic aromatic substitution (SNAr) to occur efficiently, the ring often requires activation by electron-withdrawing groups or conversion of the pyridazine to a pyridazinium salt. The hydroxyl group of this compound itself is not an activating group for SNAr on the pyridazine ring. Therefore, derivatization strategies are crucial to unlock this reaction pathway.

One common strategy involves the introduction of a good leaving group, such as a halogen, at a position ortho or para to a ring nitrogen. For instance, chlorination of the pyridazine ring, potentially at the 6-position, would render the molecule susceptible to displacement by various nucleophiles. The electron-withdrawing nature of the pyridazine nitrogens stabilizes the intermediate Meisenheimer complex formed during the addition-elimination mechanism of SNAr. youtube.com

Another approach to activate the pyridazine ring is through N-oxidation or N-alkylation to form a pyridazinium salt. This modification significantly enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack even without the presence of a traditional leaving group, sometimes leading to the expulsion of a hydride ion in what is known as the Chichibabin reaction. youtube.com

The table below outlines potential SNAr reactions on activated derivatives of this compound.

Activated DerivativeNucleophilePotential ProductReaction Conditions
(1R)-1-(6-Chloropyridazin-3-yl)ethanolAmines (R-NH2)(1R)-1-(6-Aminopyridazin-3-yl)ethanol derivativesHeat, base
(1R)-1-(6-Chloropyridazin-3-yl)ethanolAlkoxides (R-O⁻)(1R)-1-(6-Alkoxypyridazin-3-yl)ethanol derivativesBase, alcohol solvent
(1R)-1-(6-Chloropyridazin-3-yl)ethanolThiolates (R-S⁻)(1R)-1-(6-Thiolpyridazin-3-yl)ethanol derivativesBase
1-Methyl-3-((1R)-1-hydroxyethyl)pyridazin-1-ium iodideCyanide (CN⁻)(1R)-1-(6-Cyano-1-methyl-1,6-dihydropyridazin-3-yl)ethanolAprotic solvent

Complex Heterocyclic Synthesis from this compound

The functional handles present in this compound, namely the hydroxyl group and the pyridazine ring, provide multiple points for elaboration into more complex heterocyclic systems. These transformations are key in the construction of novel scaffolds for various applications, including medicinal chemistry.

Construction of Fused Ring Systems and Polycyclic Scaffolds

The pyridazine moiety of this compound can serve as a precursor for the construction of fused bicyclic and polycyclic systems. clockss.orgcore.ac.ukcore.ac.uk One common strategy involves the annulation of a new ring onto the pyridazine core.

For example, the hydroxyl group can be oxidized to a ketone, yielding 1-(pyridazin-3-yl)ethan-1-one. This ketone can then undergo condensation reactions with bifunctional reagents to build a new ring. A classic approach is the reaction with hydrazine (B178648) hydrate (B1144303) and a dicarbonyl compound, or its equivalent, to form a new pyridazine or pyrazole (B372694) ring fused to the original pyridazine, leading to a pyridazino[4,5-c]pyridazine or a pyrazolo[3,4-d]pyridazine scaffold, respectively.

Furthermore, the pyridazine ring itself can participate in cycloaddition reactions, particularly inverse electron-demand Diels-Alder reactions, especially when activated. organic-chemistry.org This allows for the construction of diverse polycyclic frameworks. otago.ac.nznih.gov

The following table presents hypothetical strategies for the synthesis of fused ring systems starting from this compound.

Starting Material DerivativeReagent(s)Resulting Fused System
1-(Pyridazin-3-yl)ethan-1-oneHydrazine hydrate, 1,3-dicarbonyl compoundPyridazino[4,5-d]pyridazine derivative
1-(Pyridazin-3-yl)ethan-1-oneGuanidinePyrimido[4,5-c]pyridazine derivative
(1R)-1-(6-Chloropyridazin-3-yl)ethanolo-PhenylenediamineBenzimidazolo[1,2-b]pyridazine derivative

Assembly of Spirocyclic and Bridged Chemical Structures

The synthesis of spirocyclic and bridged structures introduces three-dimensional complexity, which is highly desirable in drug discovery. nih.gov The chiral center in this compound can be a key element in directing the stereochemistry of such constructions.

Spirocyclic systems can be envisioned through intramolecular cyclization reactions. For instance, the hydroxyl group could be tethered to a reactive moiety that subsequently attacks a carbon atom of the pyridazine ring. A more common approach involves the derivatization of the pyridazine ring with a substituent that contains a nucleophilic or electrophilic center, which can then react with a suitable partner to form the spirocyclic junction.

Bridged chemical structures often arise from intramolecular cycloaddition reactions or rearrangement processes. researchgate.net While specific examples starting from this compound are not documented, one can conceptualize pathways where the pyridazine ring and a substituent on the ethanol (B145695) side chain participate in a concerted or stepwise cycloaddition.

Below are conceptual pathways for the assembly of spirocyclic and bridged structures.

Synthetic StrategyKey IntermediateTarget Structure
Intramolecular Aldol (B89426) CondensationA diketone derived from this compoundSpiro[cyclopentane-1,5'-pyrrolo[1,2-b]pyridazine] derivative
1,3-Dipolar CycloadditionAn azomethine ylide generated from the pyridazine nitrogen and an adjacent substituentBridged pyrrolidino-pyridazine derivative

Advanced Spectroscopic and Spectrometric Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of (1R)-1-Pyridazin-3-ylethanol. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of the hydrogen and carbon atoms, while two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between atoms. nih.gov

In the ¹H NMR spectrum, the pyridazine (B1198779) ring protons would exhibit characteristic shifts in the aromatic region. The protons of the ethanol (B145695) side chain—the methine (CH), methyl (CH₃), and hydroxyl (OH) groups—would appear in distinct regions of the spectrum. The multiplicity of these signals, governed by spin-spin coupling, provides information about neighboring protons.

The ¹³C NMR spectrum would complement the ¹H data, showing distinct signals for each carbon atom in the molecule. spectrabase.com The chemical shifts of the pyridazine carbons are influenced by the two adjacent nitrogen atoms.

2D NMR techniques are essential for unambiguous assignment.

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, for instance, between the methine proton and the methyl protons of the ethanol group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and hydrogen atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between carbons and protons that are two or three bonds apart, which is critical for confirming the connection between the ethanol side chain and the pyridazine ring. nih.gov

For studying the compound in its solid state, Solid-State NMR (ssNMR) could be employed to analyze its conformation and packing in the crystal lattice.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Predicted values are based on typical ranges for similar structural motifs. Actual values may vary.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridazine H-48.8 - 9.2125 - 130
Pyridazine H-57.6 - 8.0120 - 125
Pyridazine H-69.0 - 9.4150 - 155
Pyridazine C-3-158 - 163
Ethan-1-ol CH4.8 - 5.2 (quartet)65 - 70
Ethan-1-ol CH₃1.4 - 1.7 (doublet)20 - 25
Ethan-1-ol OHVariable, broad-

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact molecular weight and, consequently, the molecular formula of this compound. This technique provides a highly accurate mass measurement, allowing for the differentiation between compounds with the same nominal mass.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For alcohols, characteristic fragmentation pathways include alpha-cleavage and dehydration. libretexts.org

Alpha-cleavage: The bond between the carbinol carbon (the carbon bearing the -OH group) and the pyridazine ring can break, or the bond between the carbinol carbon and the methyl group can break. The primary fragmentation for aliphatic alcohols is often the cleavage of the C-C bond nearest to the hydroxyl group. libretexts.org

Dehydration: The loss of a water molecule (18 amu) is a common fragmentation pathway for alcohols, leading to a significant [M-18] peak. youtube.comwhitman.edu

Loss of an alkyl radical: Cleavage of the largest group attached to the alpha-carbon is often favored. miamioh.edu

Pyridazine Ring Fragmentation: The pyridazine ring itself can undergo characteristic fragmentation, although the initial cleavages are typically dominated by the alcohol functional group.

Table 2: Predicted HRMS Fragments for this compound (Note: m/z values are nominal; HRMS would provide exact masses.)

Fragment IonProposed StructureNominal m/zFragmentation Pathway
[M]⁺C₇H₈N₂O⁺136Molecular Ion
[M-CH₃]⁺C₆H₅N₂O⁺121Alpha-cleavage
[M-H₂O]⁺C₇H₆N₂⁺118Dehydration
[C₅H₅N₂]⁺Pyridazinyl cation93Cleavage of the C-C bond to the side chain
[CH₃CHO]⁺Acetaldehyde radical cation44Rearrangement and cleavage
[C₂H₅O]⁺C₂H₅O⁺45Alpha-cleavage product

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. kurouskilab.com These methods are excellent for identifying the functional groups present in this compound. nih.govcardiff.ac.uk

O-H Stretch: A broad and strong absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group's stretching vibration.

C-H Stretches: Aromatic C-H stretching vibrations of the pyridazine ring appear above 3000 cm⁻¹, while aliphatic C-H stretches of the ethanol side chain are found just below 3000 cm⁻¹.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the alcohol functional group typically results in a strong IR absorption in the 1050-1260 cm⁻¹ region.

Pyridazine Ring Vibrations: The pyridazine ring exhibits a series of characteristic skeletal vibrations, including C=C and C=N stretching modes, in the 1400-1600 cm⁻¹ region. ias.ac.inresearchcommons.org Ring breathing modes can be observed at lower frequencies. researchgate.net

Raman spectroscopy often provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations often produce strong and sharp signals, aiding in the detailed analysis of the heterocyclic core.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeIR Frequency Range (cm⁻¹)Raman Frequency Range (cm⁻¹)Intensity
O-H Stretch3200-3600WeakBroad, Strong (IR)
Aromatic C-H Stretch3000-31003000-3100Medium to Strong
Aliphatic C-H Stretch2850-30002850-3000Medium to Strong
C=N, C=C Ring Stretch1400-16001400-1600Medium to Strong
C-O Stretch1050-1260WeakStrong (IR)
Ring Breathing~1000~1000Medium (Raman)

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

The "(1R)" designation in the compound's name indicates a specific three-dimensional arrangement (stereochemistry) at the chiral center—the carbon atom bonded to the hydroxyl group, the pyridazine ring, a methyl group, and a hydrogen atom. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are chiroptical techniques essential for confirming this absolute configuration. nih.gov

These methods measure the differential absorption of left and right circularly polarized light. nih.gov The resulting spectrum is unique to a specific enantiomer. By comparing the experimentally measured ECD or VCD spectrum of the synthesized compound with a spectrum predicted by quantum chemical calculations for the (R)-enantiomer, the absolute configuration can be unambiguously assigned. A positive match confirms the (R) configuration, while an opposite, mirror-image spectrum would indicate the (S) configuration.

X-ray Crystallography of Derivatives and Co-crystals for Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the conformation of the molecule. While obtaining suitable single crystals of the parent alcohol might be challenging due to its polarity and potential for hydrogen bonding disorder, this can often be overcome by preparing derivatives (e.g., esters or ethers) or by forming co-crystals with another suitable molecule.

A successful crystallographic analysis would provide a definitive confirmation of the compound's connectivity and, crucially, its absolute configuration, provided that anomalous dispersion effects are measured. mdpi.com The crystal structure would also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the pyridazine nitrogen atoms, which govern the packing of the molecules in the crystal lattice. nih.govgrowingscience.com This information is invaluable for understanding the compound's solid-state properties.

Computational Chemistry and Theoretical Investigations of 1r 1 Pyridazin 3 Ylethanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (1R)-1-Pyridazin-3-ylethanol, DFT calculations offer a detailed understanding of its conformational preferences and electronic properties, which are crucial for predicting its behavior in chemical reactions.

Conformational Analysis and Identification of Energy Minima

The three-dimensional structure of this compound is not static; the molecule can adopt various conformations due to the rotation around its single bonds. Conformational analysis using DFT helps to identify the most stable structures, known as energy minima. By systematically rotating the bonds and calculating the energy of each resulting conformation, a potential energy surface can be mapped out. The conformations corresponding to the lowest energy points on this surface are the most likely to be observed.

For this compound, key rotations would be around the C-C bond of the ethanol (B145695) moiety and the C-C bond connecting the ethanol side chain to the pyridazine (B1198779) ring. The relative energies of different conformers are influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the nitrogen atoms of the pyridazine ring.

Table 1: Calculated Relative Energies of this compound Conformers

Conformer Dihedral Angle (N-C-C-O) Relative Energy (kcal/mol)
1 60° 0.00
2 180° 1.25
3 -60° 0.85

Note: The data presented in this table is illustrative and based on typical results for similar heterocyclic compounds.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability.

For this compound, FMO analysis can predict its susceptibility to nucleophilic or electrophilic attack. The distribution of the HOMO and LUMO across the molecule highlights the regions most likely to be involved in such reactions. DFT calculations can provide precise energies of these orbitals and visualize their spatial distribution. mdpi.com

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO -6.8
LUMO -1.2
HOMO-LUMO Gap 5.6

Note: The data presented in this table is illustrative and based on typical results for similar heterocyclic compounds.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While DFT calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. hillsdale.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes and interactions with the surrounding environment, such as a solvent.

By simulating this compound in a solvent like water, researchers can understand how the solvent influences its conformational preferences and dynamics. researchgate.net The solvent can stabilize certain conformers through hydrogen bonding and other intermolecular interactions. MD simulations are crucial for obtaining a realistic picture of the molecule's behavior in solution. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling Efforts

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. aip.org For this compound, QSPR models can be developed to predict various properties without the need for extensive experimental measurements.

These models are built using a set of known molecules and their measured properties. aip.org Molecular descriptors, which are numerical representations of the molecule's structure, are calculated for each molecule. ijournalse.orgresearchgate.net These descriptors can include constitutional, topological, geometrical, and electronic parameters. Statistical methods like multiple linear regression or machine learning algorithms are then used to find a mathematical relationship between the descriptors and the property of interest. aip.org Such models, once validated, can be used to predict the properties of new or unstudied compounds like this compound. researchgate.net

Spectroscopic Property Prediction using Quantum Chemical Methods

Quantum chemical methods, particularly DFT, can be used to predict various spectroscopic properties of this compound with a high degree of accuracy. hillsdale.edu This is invaluable for interpreting experimental spectra and confirming the structure of the compound.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be determined. These predicted shifts can then be compared with experimental data to validate the proposed structure.

IR Frequencies: Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. DFT calculations can compute the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. hillsdale.edu This can help in assigning the peaks in an experimental IR spectrum to specific functional groups and vibrational motions within the this compound molecule.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic Data Predicted Value
¹H NMR Chemical Shift (OH proton) 4.5 ppm
¹³C NMR Chemical Shift (C-OH carbon) 65.2 ppm
IR Frequency (O-H stretch) 3400 cm⁻¹

Note: The data presented in this table is illustrative and based on typical results for similar heterocyclic compounds.

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or degradation, computational methods can be used to elucidate the detailed reaction pathway. acs.orgmdpi.com

This involves identifying the reactants, products, and any intermediates along the reaction coordinate. A key aspect of this analysis is the location of the transition state, which is the highest energy point along the reaction pathway. By calculating the structure and energy of the transition state, the activation energy of the reaction can be determined, providing insights into the reaction rate. DFT is commonly used for these calculations. acs.org This detailed understanding of the reaction mechanism can be used to optimize reaction conditions and design more efficient synthetic routes. mdpi.com

Applications of 1r 1 Pyridazin 3 Ylethanol As a Chiral Building Block in Complex Chemical Synthesis

Chiral Ligand Design and Synthesis for Asymmetric Catalysis

The development of chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. The efficacy of a chiral ligand is determined by its electronic and steric properties, which influence the catalytic activity and stereoselectivity of the metal complex it forms.

Development of Monodentate and Bidentate Ligand Scaffolds

(1R)-1-Pyridazin-3-ylethanol serves as a valuable scaffold for the design of both monodentate and bidentate chiral ligands. The hydroxyl group can be readily transformed into various coordinating groups, while the pyridazine (B1198779) ring itself can act as a coordinating site through its nitrogen atoms.

Monodentate Ligands: The hydroxyl group of this compound can be derivatized to create a range of monodentate phosphine (B1218219), phosphite, or amine ligands. For instance, etherification or esterification reactions can introduce a phosphine-containing moiety, leading to the formation of P-ligands. These ligands can coordinate to a metal center through the phosphorus atom, with the chiral backbone inducing stereoselectivity in catalytic reactions.

Bidentate Ligands: The pyridazine ring in this compound opens the door to the synthesis of bidentate N,O or N,N-ligands. A prominent class of such ligands are pyridinyl-oxazolines (PyOx), which have shown great promise in asymmetric catalysis. While direct synthesis from this compound is not yet widely documented, the established synthetic routes for PyOx ligands can be adapted. This would typically involve the conversion of the alcohol to a nitrile, followed by cyclization with a chiral amino alcohol. The resulting ligand would coordinate to a metal center through the nitrogen of the pyridazine ring and the nitrogen of the oxazoline (B21484) ring, creating a chiral environment around the metal.

Ligand Type Potential Synthesis from this compound Coordinating Atoms
Monodentate PhosphineEtherification with a phosphine-containing alcoholP
Bidentate N,ODirect coordination or derivatization of the hydroxyl groupN, O
Bidentate N,N (e.g., Pyridazinyl-oxazoline)Multi-step synthesis involving conversion of the alcohol to a nitrile and cyclizationN, N

Application in Enantioselective Metal-Catalyzed Reactions

Ligands derived from this compound are expected to be effective in a variety of enantioselective metal-catalyzed reactions. The specific substitution pattern and the nature of the coordinating atoms would determine the most suitable applications.

Potential Applications of Derived Ligands:

Asymmetric Hydrogenation: Rhodium or Iridium complexes with chiral phosphine ligands derived from this compound could be employed in the asymmetric hydrogenation of prochiral olefins and ketones.

Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation is a powerful C-C bond-forming reaction. Chiral N,N-ligands, such as the hypothetical pyridazinyl-oxazoline, could provide the necessary stereocontrol.

Asymmetric C-H Functionalization: Recent advances have seen the use of chiral ligands in the enantioselective functionalization of C-H bonds. The unique electronic properties of the pyridazine ring could play a significant role in such transformations.

Synthesis of Chiral Intermediates for Agrochemical Research

The pyridazine core is a well-established pharmacophore in agrochemicals, found in a number of commercial herbicides, fungicides, and insecticides. The introduction of a chiral center can significantly impact the biological activity and selectivity of these compounds.

Precursors to Novel Pyridazine-Based Herbicides, Fungicides, or Insecticides

This compound represents a key starting material for the synthesis of novel, chiral agrochemicals. The hydroxyl group can be used as a handle to introduce other functional groups or to connect the pyridazine moiety to other molecular fragments. For example, ether or ester derivatives of the alcohol could be synthesized and screened for biological activity. Furthermore, the pyridazine ring itself can be functionalized, for instance, through substitution reactions, to create a library of diverse compounds.

A patent for pyridazine derivatives as fungicides highlights the importance of this class of compounds in agrochemical research. While this patent does not specifically mention this compound, it underscores the potential for new pyridazine-based active ingredients.

Exploration of Structure-Activity Relationships in Agrochemical Scaffolds (focused on chemical modification and synthesis, not efficacy)

The synthesis of a series of analogs based on the this compound scaffold is a crucial step in understanding structure-activity relationships (SAR). By systematically modifying different parts of the molecule, chemists can identify the key structural features responsible for biological activity.

Synthetic Modifications for SAR Studies:

Modification Site Synthetic Transformation Potential Impact on Properties
Hydroxyl GroupEtherification, esterification, oxidation to a ketoneAlter lipophilicity, hydrogen bonding capacity, and metabolic stability
Pyridazine RingSubstitution at various positions (e.g., with halogens, alkyl groups)Modify electronic properties, steric bulk, and binding interactions with the target protein
Ethyl BridgeIntroduction of substituents, chain extension or shorteningChange the spatial arrangement of the pyridazine ring and the functional group derived from the alcohol

These synthetic efforts would generate a set of compounds for biological screening, the results of which would guide the design of more potent and selective agrochemicals.

Building Block for Advanced Materials and Functional Molecules

The unique combination of a chiral center and a heteroaromatic ring system makes this compound an interesting building block for advanced materials. The pyridazine moiety can participate in π-π stacking interactions and coordinate to metal ions, while the chiral center can induce chirality in the resulting supramolecular structures or polymers.

Potential applications in materials science include:

Chiral Polymers: Polymerization of monomers derived from this compound could lead to the formation of chiral polymers with unique optical or recognition properties.

Metal-Organic Frameworks (MOFs): The pyridazine nitrogen atoms can act as linkers to metal nodes, potentially forming chiral MOFs with applications in enantioselective separations or catalysis.

Functional Dyes: The chromophoric pyridazine ring suggests that derivatives of this compound could be explored as chiral dyes for optical materials or sensors.

Precursors for Chiral Liquid Crystals and Optically Active Polymers

The development of advanced optical materials often relies on the incorporation of chiral units to induce specific properties. Chiral liquid crystals, for instance, are essential for various display technologies. mdpi.comrsc.org The synthesis of these materials can involve the use of chiral dopants to induce a helical twisting power in a nematic phase. beilstein-journals.orgresearchgate.net While direct studies on this compound for this purpose are not extensively documented, the principle of using chiral alcohols is well-established. For example, chiral alcohols can be functionalized with mesogenic groups to create molecules that exhibit liquid crystalline phases. researchgate.net The pyridazine moiety itself is a known component in liquid crystal structures, where its polar and geometric characteristics influence the mesophase behavior. tandfonline.comnih.gov The synthesis of chiral pyridazine derivatives has been shown to result in materials with smectic and nematic phases, critical for liquid crystal applications. tandfonline.com

The synthesis of optically active polymers can similarly leverage chiral precursors like this compound. The chiral center of the ethanol (B145695) derivative can be incorporated into a polymer backbone or as a pendant group, imparting optical activity to the resulting macromolecule. This is crucial for applications such as chiral chromatography or as specialized optical films.

Table 1: Examples of Chiral Moieties in Liquid Crystal Synthesis This table is for illustrative purposes based on related research, as direct data for this compound is limited.

Chiral Precursor TypeResulting Material PropertyPotential Application
Chiral AlcoholsInduction of Helical Twisting PowerLiquid Crystal Displays (LCDs) beilstein-journals.orgresearchgate.net
Chiral Pyridazine DerivativesFormation of Smectic and Nematic PhasesAdvanced Optical Materials tandfonline.comnih.gov
Chiral Schiff Base/Ester DerivativesEnantiotropic Mesomorphic TransitionsThermally Stable Liquid Crystals nih.gov

Components in Chiral Recognition Materials

The ability to distinguish between enantiomers is vital in pharmaceutical and chemical analysis. Chiral recognition materials, such as those used in Chiral Stationary Phases (CSPs) for High-Performance Liquid Chromatography (HPLC), are designed for this purpose. mdpi.comresearchgate.net The synthesis of these materials often involves immobilizing a chiral selector onto a solid support like silica (B1680970) gel.

This compound, with its defined stereochemistry and functional groups (a hydroxyl group and a nitrogen-containing heterocycle), is a candidate for derivatization and incorporation into such stationary phases. The pyridazine ring can engage in π-π stacking and hydrogen bonding interactions, while the chiral hydroxyl group provides a specific site for stereoselective interactions. nih.gov Research on related structures, such as chiral N,N′-bis(squaryl)-3,6-pyridazinylene bis(methylamine), has demonstrated the utility of the pyridazine core in creating molecules that can selectively interact with metal ions, showcasing the potential for recognition applications. researchgate.net

Synthetic Probes for Biochemical Research

In biochemical research, synthetic probes are essential tools for studying biological processes at the molecular level. The synthesis of these probes requires precise control over their chemical structure to ensure specific interactions with biological targets. The focus here is on the chemical synthesis of these probes, not their biological efficacy.

This compound can serve as a chiral scaffold in the synthesis of such probes. For example, the hydroxyl group can be used as a handle to attach fluorescent tags, affinity labels, or other reporter groups. The pyridazine moiety can be a key pharmacophore or a bioisosteric replacement for other aromatic systems, designed to interact with specific enzymes or receptors. The synthesis of imidazo[1,2-b]pyridazine (B131497) derivatives, for instance, has been explored for their potential to bind to specific biological targets, and the synthetic routes often involve the condensation of a pyridazine-containing precursor. nih.gov The ability to build upon the this compound core allows for the systematic development of a library of probes to investigate structure-activity relationships.

Precursor to Structurally Diverse Heterocyclic Compounds

The reactivity of the pyridazine ring and the attached chiral ethanol side chain allows this compound to be a versatile starting material for the synthesis of more complex heterocyclic systems. nih.govuminho.pt These transformations are key in medicinal chemistry and materials science for creating novel molecular frameworks.

Synthesis of Pyridazine-Fused Ring Systems

The construction of fused heterocyclic systems is a major focus of synthetic organic chemistry, as these scaffolds are often found in biologically active molecules and functional materials. uminho.ptliberty.eduliberty.edu this compound is a valuable precursor for creating pyridazine-fused rings, such as imidazo[1,2-b]pyridazines.

The synthesis of imidazo[1,2-b]pyridazines can be achieved through the reaction of a 3-aminopyridazine (B1208633) derivative with an α-haloketone. nih.govorganic-chemistry.org While not a direct transformation of this compound, the chiral center can be maintained through a series of synthetic steps to first introduce an amino group and then perform the cyclization. The resulting chiral imidazo[1,2-b]pyridazines are of interest for their potential applications in medicinal chemistry. researchgate.netnih.gov Other synthetic strategies, such as intramolecular C-H amination, have also been employed to create fused pyridazine systems. researchgate.net Furthermore, various cycloaddition reactions are powerful tools for constructing pyridazine-containing polycyclic compounds. mdpi.com

Table 2: Selected Synthetic Routes to Fused Pyridazine Systems

Reaction TypePrecursorsProduct Type
Condensation3-Aminopyridazine, α-HaloketoneImidazo[1,2-b]pyridazine nih.govorganic-chemistry.org
Aza-Diels-Alder Reaction1,2,3-Triazines, 1-Propynylamines6-Aryl-pyridazin-3-amines organic-chemistry.org
[4+2] AnnulationKetene N,S-acetals, N-TosylhydrazonesTrisubstituted Pyridazines organic-chemistry.org
CyclodehydrationHydrazonesTriazolo and Triazine derivatives researchgate.net

Exploration of Bioisosteric Replacements in Lead Compound Optimization

In drug discovery, lead optimization is a critical process where a promising compound (a "lead") is chemically modified to improve its properties, such as potency, selectivity, and pharmacokinetics. nih.gov Bioisosteric replacement, the substitution of one group with another that has similar physical or chemical properties, is a key strategy in this process. nih.govresearchgate.net This section focuses purely on the chemical synthesis aspect of this strategy.

The pyridazine ring in this compound can act as a bioisostere for other aromatic or heteroaromatic rings, such as a phenyl or pyridine (B92270) ring. nih.gov The synthesis of analogs where a phenyl group, for example, is replaced by the pyridazine moiety allows chemists to explore new chemical space and potentially alter the compound's interaction with a biological target. The synthesis of such analogs involves coupling the (1R)-1-pyridazin-3-yl unit to the rest of the target molecule, often using cross-coupling reactions. The goal from a synthetic standpoint is to develop robust and efficient methods to incorporate the pyridazine heterocycle into a variety of molecular scaffolds. researchgate.net This allows for the systematic evaluation of the pyridazine ring as a bioisosteric replacement in the context of lead optimization. nih.gov

Emerging Research Areas and Future Perspectives

Integration of Flow Chemistry and Continuous Processing for Scalable Synthesis

The transition from batch to continuous manufacturing, particularly through flow chemistry, presents a significant opportunity for the scalable synthesis of pyridazine-containing compounds. Continuous processes offer improved safety, consistency, and efficiency over traditional batch methods. While specific research on the flow synthesis of (1R)-1-Pyridazin-3-ylethanol is not yet widespread, the principles have been successfully applied to other nitrogen-containing heterocycles, paving the way for future applications.

The synthesis of pyridine (B92270) bases, for example, has been achieved in the gas phase using a fluidized bed reactor, a form of continuous processing that allows for high yields and catalyst stability. google.com Such approaches could be adapted for pyridazine (B1198779) synthesis. The benefits of continuous processing, such as precise control over reaction parameters (temperature, pressure, and residence time), can lead to higher purity, reduced waste, and enhanced safety, which are critical for industrial-scale production of pharmaceutical intermediates. unibo.it Innovations in this area are moving toward fully integrated continuous processes, from synthesis to purification, representing a major target for iterative chemical manufacturing. unibo.it

Chemoinformatics and Machine Learning Applications in Pyridazinylethanol Research

Chemoinformatics and machine learning (ML) are rapidly becoming indispensable tools in drug discovery and materials science, offering powerful methods to accelerate the design and analysis of novel compounds. nih.govnih.gov These computational approaches use algorithms to learn from existing chemical data, enabling the prediction of properties and activities for new, untested molecules. mdpi.comyoutube.com

In the context of pyridazine research, ML models are being developed to forecast the efficacy of derivatives for specific applications. For instance, a recent study demonstrated a quantitative structure-property relationship (QSPR) based ML methodology to predict the corrosion inhibition efficiency of pyridazine compounds. researchgate.net By generating virtual samples, the models achieved high prediction accuracy, providing a reliable tool for designing and screening potential corrosion inhibitor candidates. researchgate.net

Another significant application is in drug design. Computational studies have employed 2D-QSAR modeling, molecular docking, and molecular dynamics simulations to design novel pyridazine derivatives as multi-target agents for complex diseases like Alzheimer's. nih.gov These in silico methods allow researchers to assess therapeutic potential, predict pharmacokinetic properties (ADMET), and refine molecular structures for enhanced stability and activity before undertaking costly and time-consuming laboratory synthesis. nih.govresearchgate.net The synergy between chemoinformatics and ML holds immense promise for expediting the discovery of new pyridazine-based therapeutic agents. mdpi.com

Table 1: Machine Learning Models in Pyridazine Research

Model TypeApplication AreaPredicted PropertyKey FindingReference
Gradient Boosting (GB)Corrosion InhibitionCorrosion Inhibition Efficiency (CIE)High predictive accuracy (R² up to 0.96) with virtual sample generation. researchgate.net
Random Forest (RF)Corrosion InhibitionCorrosion Inhibition Efficiency (CIE)Significantly reduced error rates with augmented training data. researchgate.net
k-Nearest Neighbor (KNN)Corrosion InhibitionCorrosion Inhibition Efficiency (CIE)Enhanced correlation between molecular features and target properties. researchgate.net
2D-QSARAlzheimer's DiseaseInhibitory Activity (AChE, Aβ aggregation)Design of 13 novel derivatives with promising therapeutic profiles. nih.gov

This table is interactive. Click on the headers to sort the data.

Exploration of Sustainable and Green Chemistry Methodologies in Synthesis

The principles of green and sustainable chemistry are increasingly guiding the development of synthetic routes for nitrogen heterocycles, including pyridazines. doi.org The focus is on minimizing environmental impact by using safer solvents, reducing waste, and improving energy efficiency. researchgate.netfrontiersin.org The pharmaceutical industry, in particular, is under pressure to adopt greener processes to produce active pharmaceutical ingredients (APIs) sustainably. unibo.it

Key green chemistry strategies applicable to pyridazine synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol (B145695), or bio-based solvents (e.g., glycerol, ethyl lactate) is a primary goal. researchgate.netmdpi.com Water is particularly attractive due to its low cost, non-toxicity, and abundance. mdpi.com

Microwave and Ultrasound-Assisted Synthesis: These non-traditional activation methods can dramatically reduce reaction times, increase yields, and enhance product purity. nih.govmdpi.com Ultrasound-assisted synthesis has been successfully used for S-substituted 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3(2H)-thione derivatives, demonstrating an eco-friendly alternative to conventional heating. researchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent, often using grinding techniques or solid-phase synthesis, represents a highly efficient and green approach that minimizes waste. nih.govresearchgate.net

Catalyst-Free and Metal-Free Reactions: Designing reactions that proceed without a catalyst or with a metal-free catalyst avoids the environmental and economic issues associated with heavy metal catalysts. frontiersin.org

These methodologies contribute to a more sustainable life cycle for chemical products, from their synthesis to their end-of-life. doi.org

Table 2: Green Chemistry Approaches for N-Heterocycle Synthesis

TechniqueAdvantageExample ApplicationReference
Microwave-Assisted SynthesisReduced reaction time, increased yieldSynthesis of pyrido-pyrimidine-2-ones/thiones nih.gov
Ultrasound-Assisted SynthesisEco-friendly, efficientSynthesis of pyrazolylpyridazine-3-thione derivatives researchgate.net
Use of Water as SolventNon-toxic, low cost, abundantSynthesis of pyrano[2,3-c]pyrazoles mdpi.com
Solvent-Free GrindingMinimal waste, high efficiencySynthesis of imidazole (B134444) and 1,2,4-triazole (B32235) derivatives researchgate.net
Heterogeneous CatalysisRecyclable catalyst, simple workupSynthesis of indoles using K-10 montmorillonite mdpi.com

This table is interactive. Click on the headers to sort the data.

Development of Novel Catalytic Systems for Efficient Derivatization

The functionalization of the pyridazine scaffold is crucial for creating diverse derivatives with tailored properties. nih.gov Research is actively focused on developing novel catalytic systems that enable regioselective and efficient derivatization. Modern catalysis aims to overcome the limitations of older methods, such as low functional group tolerance and the need for harsh reaction conditions. uni-muenchen.de

Recent advances include the use of copper-catalyzed tandem reactions for the one-pot synthesis of pyrido[1,2-a]pyrimidin-4-ones, demonstrating the utility of cheaper, first-row transition metals as alternatives to palladium or rhodium. nih.gov These reactions tolerate a variety of functional groups and proceed in moderate to good yields. nih.gov

Furthermore, selective metalation using mixed Mg/Li bases like TMPMgCl·LiCl followed by catalyst-tuned cross-coupling reactions has enabled the precise tri- and tetra-functionalization of the pyridazine ring. nih.gov This allows for the construction of more elaborate N-heterocycles. The development of metal-free annulation strategies, such as the [3+3] annulation of enamines with peroxides to form polysubstituted pyridines, also represents a significant step forward, offering mild conditions and broad substrate tolerance. mdpi.com Such catalytic innovations are essential for efficiently generating libraries of pyridazine derivatives for screening in drug discovery and materials science. organic-chemistry.org

Potential for Advanced Functional Material Development from Pyridazine Derivatives

The unique electronic properties and structural versatility of the pyridazine ring make it a valuable building block for the development of advanced functional materials. acs.org The nitrogen atoms in the pyridazine scaffold can act as coordination sites for metals, enabling the construction of complex architectures like metal-organic frameworks (MOFs) or coordination polymers.

One area of exploration is in energetic materials. Researchers have synthesized new energetic compounds based on a functionalized pyridazine scaffold, such as 3,5-bis(methylnitramino)-4,6-dinitropyridazine-1-oxide. researchgate.net These materials are characterized for their thermal stability and energetic performance.

The pyridazine nucleus is also integral to the design of materials with specific biological functions. The development of pyridazine C-nucleosides, for example, highlights the use of the pyridazine ring as a versatile pharmacophore. nih.gov Additionally, pyridazine derivatives are being investigated for their role in creating dual-inhibition anti-inflammatory agents and targeted anticancer therapies, showcasing their potential in medicinal chemistry. nih.govrsc.org The ability to systematically modify the pyridazine core through modern synthetic methods opens up vast possibilities for creating novel materials with tailored optical, electronic, and biological properties. mdpi.com

Q & A

Q. What are the standard synthetic routes for (1R)-1-Pyridazin-3-ylethanol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves enantioselective reduction of 1-pyridazin-3-ylethanone using chiral catalysts (e.g., Ru-BINAP complexes) to achieve the (R)-configuration. Key steps include:
  • Reduction : Use sodium borohydride with chiral ligands or enzymatic reduction systems (e.g., alcohol dehydrogenases) .
  • Solvent Selection : Ethanol or isopropanol as solvents for reflux (70–80°C) to enhance reaction efficiency .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) to isolate the enantiomer .
  • Optimization Strategies :
ParameterTypical ConditionsOptimization Approach
Catalyst Loading1–5 mol%Screen chiral ligands (e.g., BINAP, Salen)
Temperature25–80°CLower temps for enantioselectivity
Reaction Time6–24 hoursMonitor via TLC (Rf = 0.3–0.5)

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm structure via <sup>1</sup>H and <sup>13</sup>C NMR. Key signals: δ ~1.4 ppm (CH3), δ ~4.9 ppm (CH-OH), and pyridazine ring protons (δ 7.0–9.0 ppm) .
  • Chiral HPLC : Determine enantiomeric purity using chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) mobile phase .
  • Polarimetry : Measure optical rotation ([α]D<sup>20</sup> ~+15° to +25°) to verify configuration .

Q. How can researchers ensure enantiomeric purity during synthesis?

  • Methodological Answer :
  • Chiral Resolution : Use preparative chiral HPLC to separate (R)- and (S)-enantiomers .
  • Enzymatic Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .
  • Crystallization-Induced Asymmetric Transformation : Optimize solvent mixtures (e.g., ethanol/water) to favor (R)-enantiomer crystallization .

Advanced Research Questions

Q. How can biological activity assays be designed to evaluate this compound’s pharmacological potential?

  • Methodological Answer :
  • In Vitro Assays :
  • Enzyme Inhibition : Test against pyridazine-dependent enzymes (e.g., dihydroorotate dehydrogenase) at 10–100 µM concentrations .
  • Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa) with IC50 determination .
  • Molecular Docking : Perform docking studies (AutoDock Vina) to predict binding affinity to pyridazine-binding proteins (PDB: 2XYZ) .

Q. How should researchers address contradictions in reported bioactivity data?

  • Methodological Answer :
  • Variable Control : Standardize assay conditions (e.g., cell passage number, serum-free media) to minimize variability .
  • Purity Verification : Re-analyze compounds via HPLC to confirm >98% purity; impurities >2% can skew results .
  • Dose-Response Curves : Repeat experiments with 8–10 concentration points to validate IC50 reproducibility .

Q. What strategies improve the compound’s stability during long-term storage?

  • Methodological Answer :
  • Storage Conditions : Store at –20°C in amber vials under nitrogen to prevent oxidation .
  • Lyophilization : Convert to a stable powder form (add 5% trehalose as cryoprotectant) .
  • Stability Monitoring : Use accelerated stability studies (40°C/75% RH for 1 month) with HPLC to track degradation .

Q. How can low yields in the final synthetic step be troubleshooted?

  • Methodological Answer :
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-reduced derivatives) .
  • Catalyst Screening : Test alternative catalysts (e.g., Jacobsen’s catalyst) to improve enantioselectivity .
  • Solvent Optimization : Switch to aprotic solvents (e.g., THF) to reduce racemization during reflux .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.